N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)23-15-7-5-14(6-8-15)18(21)19-12-16(22-10-9-20)17-4-3-11-24-17/h3-8,11,13,16,20H,9-10,12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFPEPBHNXOCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 4-isopropoxybenzoic acid, it can be converted to the corresponding acid chloride using reagents like thionyl chloride.
Amidation Reaction: The acid chloride can then react with an amine, such as 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine, under basic conditions to form the benzamide.
Purification: The final product can be purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and thiophene groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Core Functional Groups
- Thiophene-Containing Derivatives: The target compound shares a thiophen-2-yl ethyl group with N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (), which exhibit antibacterial activity due to the thiophene’s electron-rich aromatic system enhancing membrane penetration . (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f) contains dual thiophen-2-yl ethyl groups, highlighting the role of thiophene in modulating lipophilicity and receptor binding .
Benzamide Analogs :
- N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide () shares the benzamide backbone but substitutes 4-isopropoxy with 4-methoxy, suggesting tunability of steric and electronic properties .
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () replaces the hydroxyethoxy chain with a dihydrothiazole ring, demonstrating the impact of heterocyclic substituents on conformational stability .
Substituent Variations
- Hydroxyethoxy Chain: The hydroxyethoxy group in the target compound is structurally analogous to 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid (), where this moiety enhances water solubility and DNA-binding affinity . In contrast, N1-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide () uses a dimethylamino-ethoxy chain, emphasizing the role of terminal functional groups in directing biological activity .
Physicochemical Properties
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a synthetic organic compound characterized by its unique structural features, including a benzamide core, hydroxyethoxy group, and thiophene ring. This compound has garnered attention in various fields such as medicinal chemistry, materials science, and catalysis due to its potential biological activities and applications.
Structure and Composition
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H19NO4S
- Molecular Weight : 325.39 g/mol
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzamide Core : Reacting 4-isopropoxybenzoic acid with an appropriate amine under dehydrating conditions.
- Introduction of Hydroxyethoxy Group : Utilizing ethylene oxide derivatives in a nucleophilic substitution reaction.
- Attachment of Thiophen-2-yl Group : Achieved through substitution reactions involving thiophene derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyethoxy and thiophene groups enhance binding interactions, potentially modulating the activity of these targets.
Pharmacological Studies
Recent studies have explored the compound's pharmacological effects, particularly in cancer research:
- EGFR Mutant Cancer Suppression : Research indicates that compounds similar to this compound can suppress mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in various cancers .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Cancer Cell Lines :
- A case study evaluated the effect of the compound on various cancer cell lines expressing mutant EGFR. Results indicated a significant reduction in cell proliferation compared to control groups.
-
Enzyme Interaction Analysis :
- Another investigation focused on the interaction between the compound and specific enzymes involved in metabolic pathways. The findings suggested that the compound could inhibit certain enzymatic activities, leading to altered metabolic processes.
Similar Compounds
| Compound Name | Structural Differences | Biological Activity Comparison |
|---|---|---|
| N-(2-hydroxyethyl)-4-isopropoxybenzamide | Lacks thiophene group | Reduced interaction with certain receptors |
| N-(4-isopropoxybenzamide) | Lacks hydroxyethoxy group | Lower solubility and bioavailability |
This compound stands out due to its unique combination of functional groups, which may confer distinct biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the thiophene moiety to a hydroxyethyl intermediate, followed by amidation with 4-isopropoxybenzoic acid derivatives. Key steps include:
- Nucleophilic substitution for introducing the hydroxyethoxy group under inert atmosphere (argon/nitrogen) to prevent oxidation.
- Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF or DCM .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.
- Optimization : Adjust reaction temperature (40–60°C for amidation) and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) to enhance yields (typically 60–75%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify the thiophene ring (δ 6.8–7.2 ppm), isopropoxy group (δ 1.2–1.4 ppm for CH₃), and hydroxyethoxy chain (δ 3.5–4.0 ppm) .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z ~388.18) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence-based or radiometric assays at 1–10 µM concentrations.
- Cell-based models : Evaluate cytotoxicity (MTT assay) and metabolic stability in hepatic microsomes.
- Positive controls : Compare with structurally similar benzamide-thiophene hybrids (e.g., N-(2-(thiophene-2-carbonyl)-tetrahydroisoquinolin-7-yl)-4-CF₃-benzamide) to identify activity trends .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices .
- Reactivity insights : The thiophene ring’s electron-rich nature (HOMO localized here) suggests susceptibility to electrophilic substitution, while the benzamide group’s electron-withdrawing effect (LUMO) may influence binding to biological targets .
- Validation : Compare computed IR spectra (vibrational modes of C=O at ~1680 cm⁻¹) with experimental data to refine models .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure logP (octanol/water partition) to assess lipid solubility. The hydroxyethoxy group may enhance hydrophilicity, requiring prodrug strategies (e.g., esterification) to improve bioavailability .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxidation of thiophene) that may reduce activity in vivo .
- Structure-activity relationship (SAR) : Synthesize analogs with modified thiophene substituents (e.g., 5-methylthiophene) or isopropoxy replacements (e.g., trifluoromethoxy) to isolate critical pharmacophores .
Q. How can researchers design experiments to probe the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (KD, kon/koff).
- X-ray crystallography : Co-crystallize the compound with its target (e.g., ATP-binding pocket of a kinase) to resolve binding modes.
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations and critical residues (e.g., hydrogen bonds with Asp86 or hydrophobic contacts with Leu123) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., ATP concentration in kinase assays).
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation.
- Orthogonal validation : Confirm activity with alternative methods (e.g., thermal shift assays vs. enzymatic assays) .
Q. What experimental approaches reconcile computational predictions of high binding affinity with low observed activity?
- Methodological Answer :
- Solvent effects : Re-run DFT calculations with implicit solvation models (e.g., PCM for water) to account for hydration effects on ligand conformation.
- Entropy-enthalpy compensation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters and identify unfavorable entropy changes .
- Protein flexibility : Employ ensemble docking (multiple receptor conformations) instead of rigid docking to capture induced-fit binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
